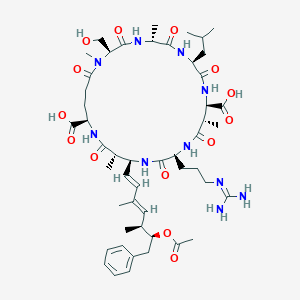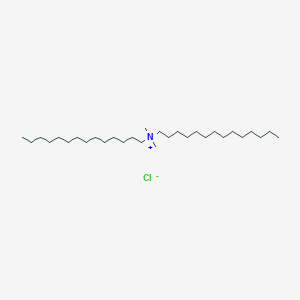
Acide 3-amino-4-isothiazolecarboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-4-isothiazolecarboxylic acid is a heterocyclic organic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Applications De Recherche Scientifique
3-Amino-4-isothiazolecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of various chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-isothiazolecarboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the oxidation of 5-amino-1,2-benzoisothiazole with an alkaline solution of potassium permanganate, followed by decarboxylation of the resulting isothiazole-4,5-dicarboxylic acid .
Industrial Production Methods
Industrial production methods for 3-Amino-4-isothiazolecarboxylic acid are not extensively documented in the literature. the general approach involves large-scale synthesis using similar cyclization and oxidation reactions, optimized for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-4-isothiazolecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isothiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of reactive sites on the isothiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline solution is commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted isothiazole derivatives, which can have different functional groups attached to the ring structure .
Mécanisme D'action
The mechanism of action of 3-Amino-4-isothiazolecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate biochemical pathways by activating or inhibiting enzymes and receptors. The exact molecular targets and pathways depend on the specific biological activity being investigated .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazole: A related compound with a similar ring structure but different functional groups.
Isothiazole: Shares the isothiazole ring but with variations in substituents.
Thiadiazole: Contains a similar heterocyclic structure with sulfur and nitrogen atoms.
Uniqueness
3-Amino-4-isothiazolecarboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
IUPAC Name |
3-amino-1,2-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O2S/c5-3-2(4(7)8)1-9-6-3/h1H,(H2,5,6)(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLLMKJGLPMRAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NS1)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B127465.png)
![4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B127467.png)

![1-N,3-N-bis(2,3-dihydroxypropyl)-5-[2-(2-hydroxyethylamino)-2-oxoethoxy]-2,4,6-triiodobenzene-1,3-dicarboxamide](/img/structure/B127472.png)





![(3aS,4R,6aR)-Tetrahydro-4-methoxyfuro[3,4-b]furan-2(3H)-one](/img/structure/B127482.png)


![(3s,3ar,6as)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B127492.png)
